molecular formula C19H17ClO4 B13002470 Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate

Cat. No.: B13002470
M. Wt: 344.8 g/mol
InChI Key: BXZRKUQBWXTSTJ-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a prop-2-yn-1-yl group, a 2-chlorobenzyl group, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxy-3-ethoxybenzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 4-hydroxybenzoate
  • 2-Chlorobenzyl 4-hydroxybenzoate
  • Ethyl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate

Uniqueness

Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group, in particular, allows for unique interactions and reactions that are not possible with similar compounds lacking this group.

Properties

Molecular Formula

C19H17ClO4

Molecular Weight

344.8 g/mol

IUPAC Name

prop-2-ynyl 4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoate

InChI

InChI=1S/C19H17ClO4/c1-3-11-23-19(21)14-9-10-17(18(12-14)22-4-2)24-13-15-7-5-6-8-16(15)20/h1,5-10,12H,4,11,13H2,2H3

InChI Key

BXZRKUQBWXTSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2Cl

Origin of Product

United States

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